2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride
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Overview
Description
2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an azepine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Contains a benzothieno ring instead of the phenyl group.
- 5-(2-Chloroethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine : Features a dibenzoazepine structure .
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Similar in structure but lacks the methyl group.
Uniqueness
The uniqueness of 2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19Cl2N3 |
---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride |
InChI |
InChI=1S/C15H17N3.2ClH/c1-11-17-14-8-10-16-9-7-13(14)15(18-11)12-5-3-2-4-6-12;;/h2-6,16H,7-10H2,1H3;2*1H |
InChI Key |
VOTAKFLYPAXCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=N1)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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